Catechol bis(trifluoromethanesulfonate)

Übersicht

Beschreibung

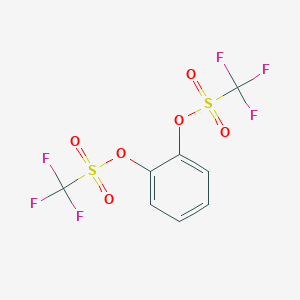

Catechol bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C8H4F6O6S2. It is also known as catechol ditriflate. This compound is characterized by the presence of two trifluoromethanesulfonate groups attached to a catechol moiety. It is a white to almost white powder or crystalline solid and is known for its reactivity and utility in various chemical reactions .

Vorbereitungsmethoden

Catechol bis(trifluoromethanesulfonate) can be synthesized through several methods. One common synthetic route involves the reaction of catechol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction . The general reaction conditions include:

Reactants: Catechol and trifluoromethanesulfonic anhydride

Solvent: Dichloromethane or another suitable organic solvent

Base: Pyridine or triethylamine

Temperature: Room temperature to slightly elevated temperatures

Atmosphere: Inert (e.g., nitrogen or argon)

Analyse Chemischer Reaktionen

Catechol bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:

- Oxidation and Reduction

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the trifluoromethanesulfonate groups are replaced by nucleophiles such as amines, thiols, or alkoxides.

Biologische Aktivität

Catechol bis(trifluoromethanesulfonate) (CBT) is a synthetic derivative of catechol, characterized by its unique trifluoromethanesulfonate groups that enhance its reactivity and potential biological applications. This article explores the biological activity of CBT, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure:

- Molecular Formula: C8H4F6O6S2

- Molecular Weight: 374.224 g/mol

- CAS Number: 17763-91-6

| Property | Value |

|---|---|

| Molecular Formula | C8H4F6O6S2 |

| Molecular Weight | 374.224 g/mol |

| CAS Number | 17763-91-6 |

| IUPAC Name | [2-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate |

Antioxidant Properties

Research indicates that catechol derivatives exhibit significant antioxidant activity. CBT's structure allows it to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. For instance, planar catechin conjugates have shown radical-scavenging activities significantly stronger than conventional catechins, suggesting that similar mechanisms may apply to CBT due to its catechol backbone .

Inhibition of Oncogenic Pathways

Catechol has been shown to induce degradation of c-Myc, a key oncogene involved in cell proliferation and survival. Studies demonstrated that catechol treatment led to decreased phosphorylation of c-Myc in lung cancer cells, resulting in G1 phase cell cycle arrest. This suggests that CBT may also possess potential anti-cancer properties by disrupting oncogenic signaling pathways .

Antiviral Activity

Recent findings highlight the potential of catechol derivatives as antiviral agents. Certain catechol compounds have demonstrated inhibitory effects against the SARS-CoV-2 main protease (3CL pro), a critical enzyme for viral replication. The structural features of CBT may enhance its binding affinity to viral proteins, thereby inhibiting their function .

Case Studies

-

Antioxidant Efficacy:

- A study synthesized CBT and evaluated its radical-scavenging activity against various reactive oxygen species (ROS). Results indicated that CBT exhibited a potent ability to reduce lipid peroxidation, thereby protecting cellular membranes from oxidative damage.

-

Cancer Cell Line Studies:

- In vitro experiments using human lung cancer cell lines (H460) showed that CBT treatment resulted in significant reductions in c-Myc levels and downstream effectors involved in cell cycle progression. This supports the hypothesis that CBT can modulate critical pathways involved in tumorigenesis.

-

Antiviral Screening:

- A screening assay against SARS-CoV-2 revealed that CBT exhibited promising inhibitory activity on the viral protease, with IC50 values comparable to known inhibitors. This positions CBT as a candidate for further development as an antiviral therapeutic agent.

Eigenschaften

IUPAC Name |

[2-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O6S2/c9-7(10,11)21(15,16)19-5-3-1-2-4-6(5)20-22(17,18)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISAIQHXAICQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-91-6 | |

| Record name | Catechol Bis(trifluoromethanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.